MFCD06465716
Description
MFCD06465716 is a chemical compound identified by its Molecular Design Limited (MDL) number, which serves as a unique identifier for its structural and functional properties. Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their reactivity and stability.
Hypothetically, this compound may share structural motifs with compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330) or trifluoromethyl-substituted ketones (CAS 1533-03-5, MDL MFCD00039227), given the prevalence of these functional groups in similar MDL-classified substances . Further characterization would require experimental data on its molecular formula, spectral properties, and reactivity.
Properties
IUPAC Name |
1-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-8-11(16)7-10(14(13)20)9-17-19-15(22)18-12-5-3-2-4-6-12/h2-9,20H,1H3,(H2,18,19,22)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYZJWQAJGFTB-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=S)NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=S)NC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06465716” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to accelerate the reaction and improve yield.
Temperature and Pressure Control: Specific temperatures and pressures are maintained to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of reactants are used to produce the compound on a commercial scale.
Automated Systems: Automation ensures consistent quality and reduces human error.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD06465716” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
“MFCD06465716” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD06465716” exerts its effects involves interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to trigger a biological response.
Inhibit Enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Effects : The nitrophenyl group in MFCD00003330 enhances electrophilicity, making it suitable for nucleophilic substitution reactions, whereas trifluoromethyl groups in MFCD00039227 improve metabolic stability in pharmaceuticals .
- Backbone Rigidity : Benzimidazole cores (MFCD00003330) offer planar rigidity for intercalation in biological systems, whereas ketones (MFCD00039227) provide flexibility for stereochemical modifications .
Comparison with Functionally Similar Compounds
Pharmaceutical Intermediates
Compounds like (5-methoxypyridin-2-yl)methanamine (CAS 905306-69-6, MDL MFCD10697534) and this compound may serve similar roles in drug synthesis. For instance:
Functional Contrasts :
- Bioavailability : Pyridine derivatives (e.g., MFCD10697534) often exhibit lower BBB penetration due to polar moieties, whereas halogenated analogs (e.g., this compound) may show improved lipophilicity .
- Synthetic Utility : MFCD10697534’s amine group facilitates coupling reactions in peptide mimetics, while this compound’s hypothetical halogen/aryl groups could enhance cross-coupling reactivity .
Research Findings and Challenges
Data Gaps and Hypotheses
- Spectral Characterization: No NMR or MS data for this compound are available, limiting direct comparison. Analogous compounds (e.g., CAS 1533-03-5) use FTIR and LC-MS for structural validation .
- Thermodynamic Properties : Heat of reaction and stability metrics are critical for industrial scaling but remain unstudied for this compound. Elevated temperatures could degrade halogenated compounds, as seen in CAS 1761-61-1 .
Industrial Relevance
- Green Chemistry Potential: Ionic liquid-mediated synthesis (e.g., CAS 1761-61-1’s method using A-FGO catalysts) could be adapted for this compound to reduce solvent waste .
- Regulatory Considerations : Halogenated compounds often face stringent EPA regulations (e.g., hexachlorocyclohexane homologs in ), suggesting this compound may require toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
